molecular formula C19H16N2O B14449515 2-{[(9H-Carbazol-9-YL)amino]methyl}phenol CAS No. 76591-37-2

2-{[(9H-Carbazol-9-YL)amino]methyl}phenol

Cat. No.: B14449515
CAS No.: 76591-37-2
M. Wt: 288.3 g/mol
InChI Key: CZGOOTINEMTXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(9H-Carbazol-9-YL)amino]methyl}phenol is a compound that features a carbazole moiety linked to a phenol group through an aminomethyl bridge. Carbazole derivatives are known for their photochemical stability, thermal stability, and good hole-transporting abilities, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-Carbazol-9-YL)amino]methyl}phenol typically involves the reaction of 9H-carbazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of an intermediate aminomethyl carbazole, which subsequently reacts with phenol to yield the final product .

Industrial Production Methods

Industrial production of carbazole derivatives often involves electropolymerization or chemical polymerization methods. These methods are advantageous due to their scalability and ability to produce high-purity products. For example, polycarbazole derivatives can be synthesized using boron trifluoride diethyl etherate as a catalyst .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-Carbazol-9-YL)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(9H-Carbazol-9-YL)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(9H-Carbazol-9-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:

Properties

76591-37-2

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

2-[(carbazol-9-ylamino)methyl]phenol

InChI

InChI=1S/C19H16N2O/c22-19-12-6-1-7-14(19)13-20-21-17-10-4-2-8-15(17)16-9-3-5-11-18(16)21/h1-12,20,22H,13H2

InChI Key

CZGOOTINEMTXAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNN2C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.